

# A Technical Guide to the Thermochemical Data of 4-Oxobutyl Acetate

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## Compound of Interest

Compound Name: 4-oxobutyl acetate

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## Abstract

This technical guide addresses the thermochemical properties of **4-oxobutyl acetate** (CAS 6564-95-0), a compound of interest in various chemical and pharmaceutical research domains. A comprehensive review of publicly available literature reveals a significant gap in experimental data for the thermochemical properties of this specific ester. This document serves as a resource for researchers by not only acknowledging this data gap but also by providing a detailed overview of the established experimental and computational methodologies for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. Furthermore, this guide presents available data for structurally related alkyl acetates to offer a comparative context.

## Introduction

**4-Oxobutyl acetate** is a bifunctional organic molecule containing both an ester and a ketone functional group. Understanding its thermochemical properties is crucial for process design, reaction engineering, and safety assessments in its synthesis and application. Thermochemical data, including the enthalpy of formation ( $\Delta H_f^\circ$ ), standard molar entropy ( $S^\circ$ ), and heat capacity ( $C_p$ ), are fundamental for predicting reaction equilibria, heats of reaction, and the thermodynamic feasibility of chemical processes.

Despite the importance of such data, a thorough literature search indicates a lack of experimentally determined thermochemical values for **4-oxobutyl acetate**. This guide provides researchers with the necessary information to either determine these properties experimentally or to estimate them with reasonable accuracy using established computational methods.

## Quantitative Data for Structurally Related Compounds

To provide a frame of reference, the following table summarizes the experimental thermochemical data for a homologous series of n-alkyl acetates, sourced from the NIST Chemistry WebBook and other databases. This data can be valuable for validating predictive models and for understanding trends within this class of esters.

Compound	CAS Number	Formula	$\Delta fH^\circ$ liquid (kJ/mol)	$C_p$ ,liquid (J/mol·K)	$\Delta_{vap}H^\circ$ (kJ/mol)
Ethyl Acetate	141-78-6	C4H8O2	-480.45	169.9	35.0
n-Propyl Acetate	109-60-4	C5H10O2	-509.3	195.8	39.5
n-Butyl Acetate	123-86-4	C6H12O2	-538.9	224.7	43.6
n-Pentyl Acetate	628-63-7	C7H14O2	-565.3	253.1	48.0

Note: Data is for the liquid phase at 298.15 K and 1 atm. Data for related compounds can be found in the NIST Chemistry WebBook[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#).

## Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that can be employed to determine the thermochemical properties of **4-oxobutyl acetate**.

### Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) of a liquid organic compound like **4-oxobutyl acetate** is typically determined indirectly by measuring its enthalpy of combustion ( $\Delta H_c^\circ$ ) using a bomb calorimeter.

Methodology:

- A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is sealed and pressurized with an excess of pure oxygen.
- The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
- The sample is ignited, and the complete combustion reaction occurs.
- The temperature change of the water is meticulously recorded.
- The heat released by the combustion is calculated using the temperature rise and the predetermined heat capacity of the calorimeter system.
- The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O) from the measured enthalpy of combustion.

A detailed procedure for the combustion of organic compounds can be found in various experimental chemistry resources[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#).

## Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity (C<sub>p</sub>) of a substance as a function of temperature[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#).

Methodology:

- Three separate DSC runs are performed under the same temperature program (a controlled heating rate over the desired temperature range).
- Blank Run: An empty sample pan and an empty reference pan are run to establish the baseline heat flow.
- Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the run is repeated.
- Sample Run: A known mass of **4-oxobutyl acetate** is placed in the sample pan, and the final run is performed.
- The heat capacity of the sample is calculated at each temperature by comparing the heat flow signals from the three runs.

## Enthalpy of Vaporization by Correlation Gas Chromatography-Calorimetry

Gas chromatography can be used to determine the enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) for volatile compounds[21][22][23][24]. This method relates the retention time of a compound on a GC column to its vapor pressure and, consequently, its enthalpy of vaporization.

### Methodology:

- A gas chromatograph is equipped with a suitable column.
- A small amount of the sample (**4-oxobutyl acetate**) is injected into the GC at a series of different column temperatures.
- The retention time for the compound is recorded at each temperature.
- The logarithm of the retention time (or a related parameter like the capacity factor) is plotted against the reciprocal of the absolute temperature ( $1/T$ ).
- According to the Clausius-Clapeyron equation, the slope of this plot is proportional to the enthalpy of vaporization.

## Predictive Methods for Thermochemical Data

In the absence of experimental data, group contribution methods can provide valuable estimates of thermochemical properties. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups[25][26][27][28].

## Benson Group Increment Theory and the Joback Method

The Benson Group Increment Theory and the Joback method are two widely used group contribution schemes for estimating thermochemical properties[29][30][31][32][33][34][35][36][37][38].

- Benson Group Increment Theory: This is a highly refined method that considers the immediate neighbors of each atom, making it generally more accurate but also more complex, requiring a larger set of group parameters[29][31][32][35][39].
- Joback Method: This method uses a simpler definition of functional groups, making it easier to apply, though potentially less accurate than the Benson method. It provides parameters for estimating a range of properties including enthalpy of formation, heat capacity, and boiling point[30][33][34][36][38].

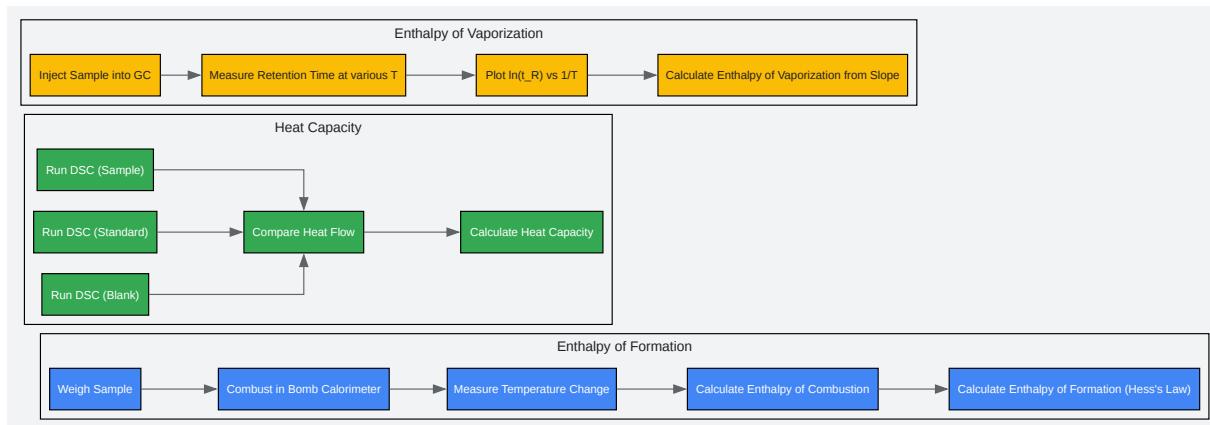
To estimate the thermochemical properties of **4-oxobutyl acetate** using the Joback method, the molecule would be broken down into the following groups:

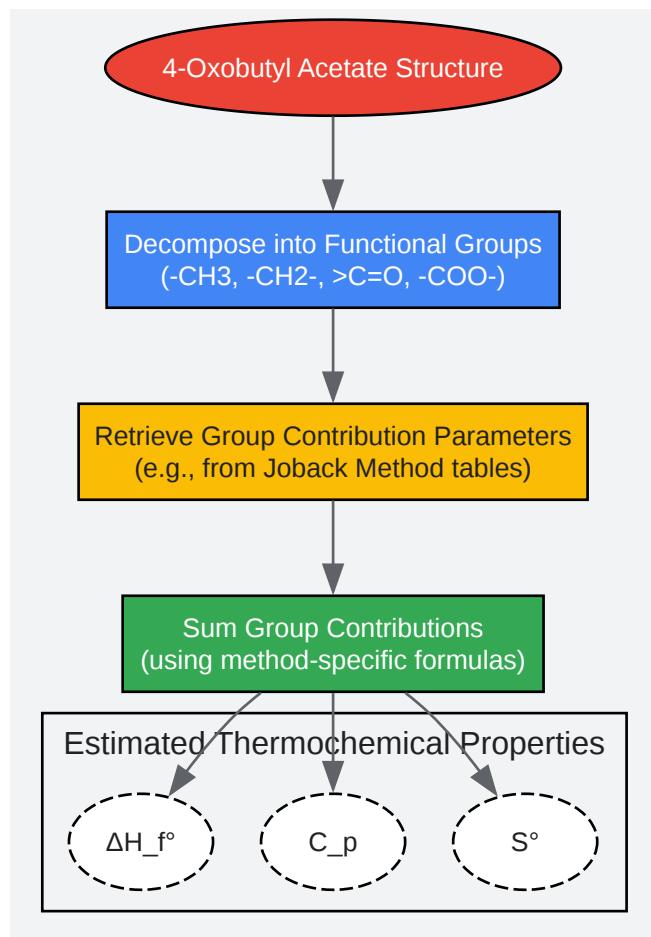
- 1 x -CH<sub>3</sub> (methyl group)
- 2 x -CH<sub>2</sub>- (methylene group)
- 1 x >C=O (ketone group)
- 1 x -COO- (ester group)

The contributions of each group are then summed according to the specific formulas of the Joback method to yield the estimated property.

## Visualizations

The following diagrams illustrate the workflows for the experimental determination and computational estimation of the thermochemical properties of **4-oxobutyl acetate**.





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